molecular formula C11H11ClN2 B11494824 4-Chloro-2,8-dimethylquinolin-5-amine

4-Chloro-2,8-dimethylquinolin-5-amine

Cat. No.: B11494824
M. Wt: 206.67 g/mol
InChI Key: YIRDTSIVFDYDSR-UHFFFAOYSA-N
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Description

4-Chloro-2,8-dimethylquinolin-5-amine is a quinoline derivative with significant importance in various fields of chemistry and pharmacology. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure consists of a quinoline ring substituted with chlorine and methyl groups, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,8-dimethylquinolin-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,8-dimethylquinolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

4-Chloro-2,8-dimethylquinolin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,8-dimethylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,8-dimethylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amino groups on the quinoline ring enhances its reactivity and potential for various applications compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-2,8-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,13H2,1-2H3

InChI Key

YIRDTSIVFDYDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)C(=CC(=N2)C)Cl

Origin of Product

United States

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